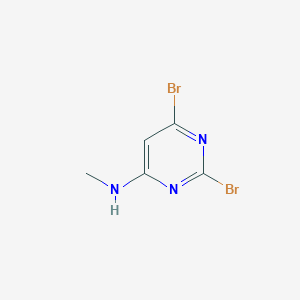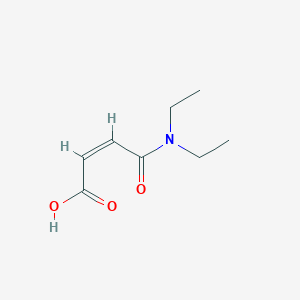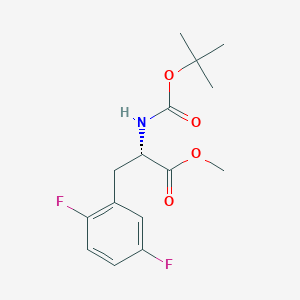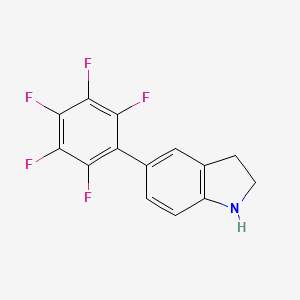
4-Bromo-3-fluoro-5-iodophenylacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-3-fluoro-5-iodophenylacetic acid is an organic compound with the molecular formula C8H5BrFIO2 It is a halogenated phenylacetic acid derivative, characterized by the presence of bromine, fluorine, and iodine atoms on the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-fluoro-5-iodophenylacetic acid typically involves multi-step organic reactions. One common method includes the halogenation of phenylacetic acid derivatives. The process may start with the bromination of phenylacetic acid, followed by fluorination and iodination under controlled conditions. Each halogenation step requires specific reagents and catalysts to ensure selective substitution at the desired positions on the phenyl ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation reactions using automated reactors to ensure precision and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity this compound suitable for research and industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Bromo-3-fluoro-5-iodophenylacetic acid can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, fluorine, and iodine) can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form complex organic molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium iodide (NaI) or potassium fluoride (KF) in polar solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce complex biaryl compounds.
Wissenschaftliche Forschungsanwendungen
4-Bromo-3-fluoro-5-iodophenylacetic acid has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis to create complex molecules for pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of bioactive molecules for studying biological pathways and mechanisms.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-Bromo-3-fluoro-5-iodophenylacetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can influence the compound’s binding affinity and specificity, affecting its overall biological activity.
Vergleich Mit ähnlichen Verbindungen
- 4-Bromo-3-fluorophenylacetic acid
- 3-Fluoro-5-iodophenylacetic acid
- 4-Bromo-5-iodophenylacetic acid
Comparison: 4-Bromo-3-fluoro-5-iodophenylacetic acid is unique due to the presence of three different halogen atoms on the phenyl ring. This unique combination of halogens can impart distinct chemical and biological properties compared to similar compounds with fewer or different halogen substitutions. The specific arrangement of bromine, fluorine, and iodine atoms can influence the compound’s reactivity, stability, and interactions with other molecules.
Eigenschaften
Molekularformel |
C8H5BrFIO2 |
|---|---|
Molekulargewicht |
358.93 g/mol |
IUPAC-Name |
2-(4-bromo-3-fluoro-5-iodophenyl)acetic acid |
InChI |
InChI=1S/C8H5BrFIO2/c9-8-5(10)1-4(2-6(8)11)3-7(12)13/h1-2H,3H2,(H,12,13) |
InChI-Schlüssel |
SXBZGVUQQIBIPP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1F)Br)I)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


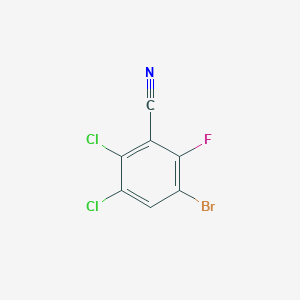
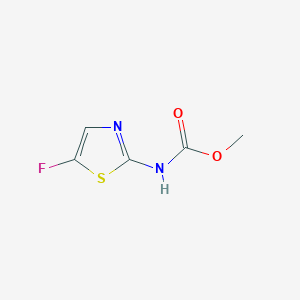
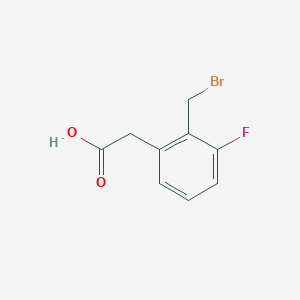
![[4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-3,5-difluorophenyl]boronic acid](/img/structure/B12845584.png)

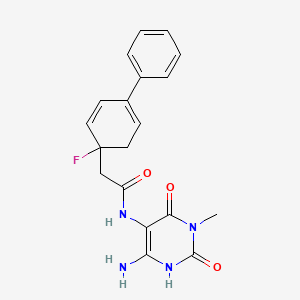
![N-[2-(1-Bromoethyl)phenyl]-2,2,2-trifluoroacetimidoyl chloride](/img/structure/B12845606.png)

